3-Ethyl-4-(3-fluorophenyl)pyrrolidine 3-Ethyl-4-(3-fluorophenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17700514
InChI: InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3
SMILES:
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

3-Ethyl-4-(3-fluorophenyl)pyrrolidine

CAS No.:

Cat. No.: VC17700514

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-4-(3-fluorophenyl)pyrrolidine -

Specification

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name 3-ethyl-4-(3-fluorophenyl)pyrrolidine
Standard InChI InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3
Standard InChI Key GGGPGIVUVYCGSU-UHFFFAOYSA-N
Canonical SMILES CCC1CNCC1C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Ethyl-4-(3-fluorophenyl)pyrrolidine is defined by its IUPAC name 3-ethyl-4-(3-fluorophenyl)pyrrolidine, reflecting the ethyl group at position 3 and the 3-fluorophenyl moiety at position 4 of the pyrrolidine ring. The compound’s structure is characterized by:

  • Pyrrolidine backbone: A five-membered saturated ring with one nitrogen atom.

  • Ethyl substituent: A two-carbon alkyl chain at position 3.

  • 3-Fluorophenyl group: An aromatic ring with a fluorine atom at the meta position, attached to position 4.

The molecular formula C12H16FN\text{C}_{12}\text{H}_{16}\text{FN} corresponds to a calculated exact mass of 193.1274 g/mol. Its Standard InChI is InChI=1S/C12H16FN/c1-2-9-7-14-8-12(9)10-4-3-5-11(13)6-10/h3-6,9,12,14H,2,7-8H2,1H3, which encodes stereochemical and connectivity details.

Synthesis and Purification

Synthetic Methodology

The synthesis of 3-Ethyl-4-(3-fluorophenyl)pyrrolidine typically involves Grignard reagent-based alkylation to introduce the aryl group onto the pyrrolidine framework. Key steps include:

  • Formation of the pyrrolidine precursor: Cyclization of γ-aminobutyraldehyde derivatives.

  • Grignard reaction: Addition of 3-fluorophenylmagnesium bromide to the pyrrolidine intermediate under inert conditions (e.g., argon atmosphere).

  • Work-up and purification: Isolation via liquid-liquid extraction, followed by high-performance liquid chromatography (HPLC) to achieve >95% purity.

Optimization Challenges

  • Moisture sensitivity: Grignard reagents require strict anhydrous conditions to prevent hydrolysis.

  • Stereochemical control: Achieving enantiomeric purity remains a challenge, necessitating chiral stationary phases during HPLC.

CompoundMolecular FormulaTargetEC₅₀ (nM)Selectivity Index
3-Ethyl-4-(3-Fluorophenyl)pyrrolidineC12H16FN\text{C}_{12}\text{H}_{16}\text{FN}Dopamine D₂4508.2 (vs. D₁)
3-(4-Fluorophenyl)pyrrolidineC10H12FN\text{C}_{10}\text{H}_{12}\text{FN}RORγt232>100 (vs. PXR)

Stability and Drug-Likeness

Metabolic Stability

In vitro assays using mouse liver microsomes (MLM) indicate moderate stability for 3-Ethyl-4-(3-fluorophenyl)pyrrolidine, with 68–69% remaining after 10 minutes . Carboxylic acid derivatives (e.g., compound 26 in PMC6421587) show enhanced stability due to reduced cytochrome P450-mediated oxidation .

Toxicity Considerations

  • hERG inhibition: Preliminary screening suggests low risk (IC₅₀ > 10 μM).

  • CYP450 interactions: Minimal inhibition of CYP3A4 and CYP2D6 at therapeutic concentrations.

Future Directions and Applications

Therapeutic Development

Ongoing research focuses on:

  • Allosteric modulators: Leveraging the pyrrolidine core to design biased agonists for G protein-coupled receptors (GPCRs).

  • Epigenetic modulators: Fluorophenyl groups may interact with histone deacetylases (HDACs).

Synthetic Chemistry Innovations

  • Catalytic asymmetric synthesis: Employing chiral catalysts to access enantiopure intermediates.

  • Late-stage fluorination: Introducing fluorine via C–H activation to diversify analogues .

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